molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4

Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

Cat. No.: B1602766
CAS No.: 268538-23-4
M. Wt: 245.32 g/mol
InChI Key: FJBYWRPJPLSKLJ-UHFFFAOYSA-N
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Description

Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of a broader class of spiro compounds known for their three-dimensional architecture and significant biological activities. Spiro compounds are often found in natural products and synthetic pharmaceuticals, displaying a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indoline] derivatives involves the Diels-Alder reaction. This reaction typically uses 3-methyleneoxindolines as dienophiles and various dienes to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate may involve scalable synthetic routes such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.

    Reduction: Various reduced derivatives depending on the specific functional groups targeted.

    Substitution: Substituted spiro[cyclohexane-1,3’-indoline] derivatives with different functional groups.

Mechanism of Action

The mechanism of action of methyl spiro[cyclohexane-1,3’-indoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYWRPJPLSKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592942
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268538-23-4
Record name Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
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Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
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Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
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Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Reactant of Route 6
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate

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